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molecular formula C11H12N2O5 B8793062 6,7,8-Trimethoxyquinazoline-2,4(1H,3H)-dione CAS No. 30896-98-1

6,7,8-Trimethoxyquinazoline-2,4(1H,3H)-dione

Cat. No. B8793062
M. Wt: 252.22 g/mol
InChI Key: QNACMQOICPJEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05053408

Procedure details

A mixture of 4.94 g (21.7 mmols) of 3,4,5-trimethoxyanthranilic acid and 15.15 g (249.8 mmols) of urea was heated at 145° C for an hour with stirring. After cooling, water was added and the mixture was heated at the boiling point with stirring. The solid was taken out by filtration and dried to afford 2.47 g (yield: 45%) of 6,7,8-trimethoxyquinazoline-2,4-dione.
Quantity
4.94 g
Type
reactant
Reaction Step One
Name
Quantity
15.15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[C:10]([O:14][CH3:15])[CH:9]=[C:5]([C:6]([OH:8])=O)[C:4]=1[NH2:16].[NH2:17][C:18](N)=[O:19]>O>[CH3:15][O:14][C:10]1[CH:9]=[C:5]2[C:4](=[C:3]([O:2][CH3:1])[C:11]=1[O:12][CH3:13])[NH:16][C:18](=[O:19])[NH:17][C:6]2=[O:8]

Inputs

Step One
Name
Quantity
4.94 g
Type
reactant
Smiles
COC1=C(C(C(=O)O)=CC(=C1OC)OC)N
Name
Quantity
15.15 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at the boiling point
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The solid was taken out by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(NC(NC2=C(C1OC)OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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